
4,5,7-Trichloro-1,3-benzoxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,5,7-trichlorobenzoxazole is a heterocyclic organic compound that features a benzoxazole ring substituted with three chlorine atoms and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5,7-trichlorobenzoxazole typically involves the cyclization of appropriately substituted precursors. One common method involves the reaction of 2-aminophenol with trichlorobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of 2-Amino-4,5,7-trichlorobenzoxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: 2-Amino-4,5,7-trichlorobenzoxazole can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced derivatives, potentially leading to the formation of amino alcohols.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 2-Amino-4,5,7-trichlorobenzoxazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
Comparación Con Compuestos Similares
- 2-Amino-4-chlorobenzoxazole
- 2-Amino-5-chlorobenzoxazole
- 2-Amino-6-chlorobenzoxazole
Comparison: 2-Amino-4,5,7-trichlorobenzoxazole is unique due to the presence of three chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its mono- or di-chlorinated counterparts. The additional chlorine atoms can enhance its electron-withdrawing properties, potentially leading to increased stability and different reactivity patterns.
This detailed overview provides a comprehensive understanding of 2-Amino-4,5,7-trichlorobenzoxazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
90325-18-1 |
|---|---|
Fórmula molecular |
C7H3Cl3N2O |
Peso molecular |
237.5 g/mol |
Nombre IUPAC |
4,5,7-trichloro-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C7H3Cl3N2O/c8-2-1-3(9)6-5(4(2)10)12-7(11)13-6/h1H,(H2,11,12) |
Clave InChI |
YVRDGHYFVZZUCY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C(=C1Cl)Cl)N=C(O2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



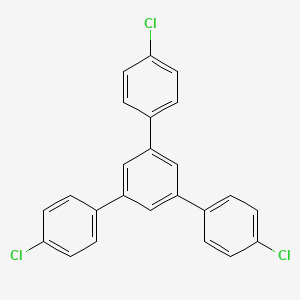
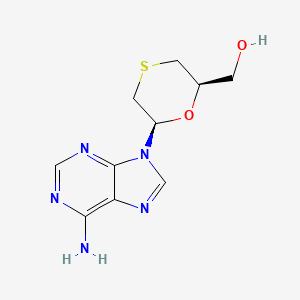

![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807661.png)
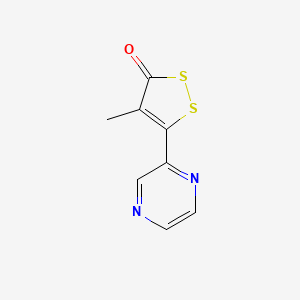
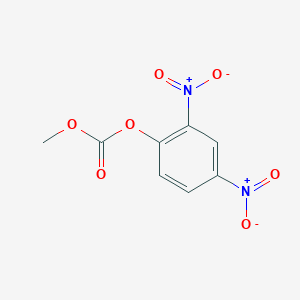
![N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12807671.png)

![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide](/img/structure/B12807676.png)
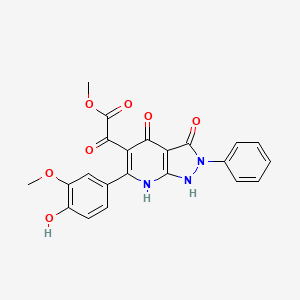
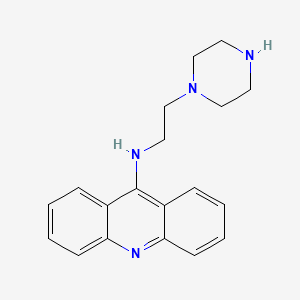
![(1S,2R,3S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]butane-1,2,3,4-tetrol](/img/structure/B12807706.png)

